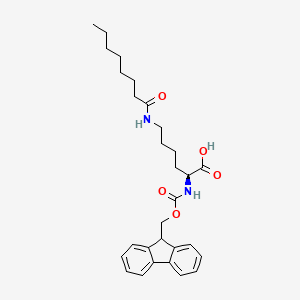

Fmoc-l-lys(octanoyl)-oh

Description

Contextualizing Fmoc-L-Lys(Octanoyl)-OH as a Versatile Amino Acid Derivative in Synthetic Chemistry

This compound is a highly versatile building block in synthetic chemistry, primarily due to its unique trifunctional nature: a carboxylic acid, a temporarily protected α-amine, and a permanently modified side-chain. This structure is particularly advantageous in SPPS, a technique that allows for the rapid assembly of peptide chains on a solid resin support. wikipedia.org

The versatility of this compound stems from two key features:

The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino position. Its introduction in the 1970s was a significant development, offering a chemically mild alternative to the acid-labile Boc protecting group. nih.gov The Fmoc group is stable under the acidic conditions used to cleave peptides from many common resins but can be selectively removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This allows for the iterative addition of amino acids to the growing peptide chain in a controlled, stepwise manner. biotage.com

The Nε-Octanoyl Group: The octanoyl chain is a stable, lipophilic modification attached to the lysine (B10760008) side-chain's terminal amino group. This acyl chain significantly increases the hydrophobicity of the amino acid. When incorporated into a peptide, this modification can enhance its ability to interact with and penetrate cell membranes, a crucial property for the development of cell-penetrating peptides and other therapeutics designed to act on intracellular targets. smolecule.com The length of the acyl chain is a critical determinant of this effect; for instance, in certain peptide analogs, octanoyl groups conferred moderate anticonvulsant activity, while shorter chains were less effective due to lower membrane affinity.

The synthesis of this compound is typically achieved through the reaction of Nα-Fmoc-L-lysine with octanoyl chloride. chemicalbook.com This process selectively acylates the ε-amino group of the lysine side chain, leaving the α-amino group protected by the Fmoc moiety and the carboxylic acid group ready for activation and coupling during peptide synthesis.

The use of such pre-functionalized amino acids simplifies the synthesis of complex lipopeptides. Instead of performing modifications on the fully assembled peptide, which can lead to side reactions and purification challenges, the modified residue is incorporated directly during chain assembly. This approach provides greater control over the final structure and purity of the target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-octanoyl-L-lysine | chemicalbook.comwuxiapptec.com |

| CAS Number | 1128181-16-7 | chemicalbook.comwuxiapptec.comiris-biotech.deiris-biotech.decenmed.comambeed.com |

| Molecular Formula | C29H38N2O5 | chemicalbook.comiris-biotech.deiris-biotech.decenmed.comambeed.com |

| Molecular Weight | 494.62 g/mol | chemicalbook.comiris-biotech.deiris-biotech.decenmed.com |

| Physical Form | White crystalline powder | chemicalbook.comsigmaaldrich.com |

| Melting Point | 130-136 °C | sigmaaldrich.com |

| Purity | ≥99% | iris-biotech.deiris-biotech.decenmed.com |

| Storage Temperature | 2-8°C | iris-biotech.deiris-biotech.de |

Evolution of Functionalized Amino Acids in Complex Molecular Architecture Design

The development of this compound is a direct result of the broader evolution of functionalized amino acids in synthetic chemistry. For decades, chemists have sought to move beyond the 20 proteinogenic amino acids to create novel molecular architectures with enhanced or entirely new functions. acs.org This pursuit has been a driving force in fields ranging from medicinal chemistry to materials science. peptide.comasme.org

The history of this evolution is closely tied to the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a discovery for which he was awarded the Nobel Prize in Chemistry. biotage.compeptide.com SPPS revolutionized the synthesis of peptides by anchoring the growing chain to an insoluble resin, simplifying the purification process to simple filtration and washing steps. biotage.com This breakthrough made the synthesis of complex peptides practical and accessible. peptide.com

Early SPPS primarily used the "Boc/Bzl" protection scheme, which relied on the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and strong acids like hydrofluoric acid (HF) for final cleavage from the resin. wikipedia.orgpeptide.com A major leap forward came with the introduction of the base-labile Fmoc group by Carpino and Han in 1970 and its subsequent adoption for SPPS in the late 1970s. nih.govpeptide.compeptide.com The Fmoc/tBu strategy, which combines mild base for Nα-deprotection with mild acid for side-chain deprotection and resin cleavage, offered a safer and more versatile orthogonal protection scheme. biotage.compeptide.com

This enhanced chemical orthogonality opened the door for the widespread incorporation of increasingly complex and sensitive functional groups into peptides. biotage.com Chemists began to design and synthesize "unnatural" or non-proteinogenic amino acids with a vast array of modifications to:

Improve Pharmacokinetic Properties: Introducing functionalities to increase stability against enzymatic degradation, enhance solubility, or improve membrane permeability. acs.orgresearchgate.net N-acylation, as seen in this compound, is a key strategy for modulating these properties. smolecule.comnih.gov

Constrain Peptide Conformation: Incorporating α,α-disubstituted amino acids or creating cyclic peptides to lock the molecule into a specific bioactive conformation, which can lead to higher potency and selectivity. nih.gov

Introduce Bioconjugation Handles: Adding groups like alkynes, azides, or specific ketones that allow for the precise attachment of other molecules, such as imaging agents, polymers, or drug payloads, using bioorthogonal chemistry. chemimpex.com

Mimic Natural Structures: Using peptidomimetics to replicate the structure and function of natural peptides while improving drug-like properties. researchgate.net

Serve as Chiral Building Blocks: Utilizing the inherent chirality of amino acids as scaffolds for the synthesis of complex small-molecule drugs. acs.orgresearchgate.net

Today, the use of functionalized amino acids is standard practice in drug discovery and chemical biology. researchgate.net The ability to tailor the properties of each amino acid building block provides unparalleled control over the design of complex molecular architectures, enabling the creation of novel therapeutics, advanced materials, and sophisticated biological probes. acs.orgasme.org

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Nα-Fmoc-Nε-Octanoyl-L-Lysine | This compound |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| Nα-Fmoc-L-lysine | Fmoc-Lys-OH |

| Octanoyl chloride | - |

| Nα-Fmoc-Nε-acetyl-L-lysine | Fmoc-Lys(Ac)-OH |

| N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-hexanoyl-L-lysine | Fmoc-Lys(Hexanoyl) |

| N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-myristoyl-L-lysine | Fmoc-Lys(Myr)-OH |

| Nα-Fmoc-Nε-Boc-L-lysine | - |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O5/c1-2-3-4-5-6-18-27(32)30-19-12-11-17-26(28(33)34)31-29(35)36-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,2-6,11-12,17-20H2,1H3,(H,30,32)(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIXUEOOUDTVJN-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Lys Octanoyl Oh and Its Derivatives

Classical Solution-Phase Synthesis Approaches for Nε-Acylation

Solution-phase synthesis offers a traditional and versatile platform for the specific modification of amino acids. The key transformation for producing Fmoc-L-Lys(Octanoyl)-OH is the selective acylation of the ε-amino group (Nε) of the lysine (B10760008) side chain.

The direct acylation of the lysine side chain is a common and effective method. This involves the reaction of an Nα-protected lysine, typically Nα-Fmoc-L-lysine, with an activated form of octanoic acid, such as octanoyl chloride. A frequently employed system utilizes a mild inorganic base in an aqueous-organic solvent mixture to facilitate the reaction.

A documented method for the preparation of this compound involves the reaction of Fmoc-L-lysine with octanoyl chloride in a biphasic system of dioxane and an aqueous solution of sodium carbonate (Na₂CO₃). The sodium carbonate acts as a base, neutralizing the hydrogen chloride (HCl) that is generated during the acylation reaction and maintaining a suitable pH for the selective reaction at the more nucleophilic ε-amino group over the α-amino group, which is already protected by the Fmoc group. This specific approach has been reported to yield the desired product.

General principles for N-acylation reactions in solution phase often involve the use of coupling reagents to activate the carboxylic acid, although the use of a more reactive acid halide like octanoyl chloride can simplify the procedure. researchgate.net The choice of solvent and base is crucial to ensure solubility of the starting materials and to control the reactivity, minimizing side reactions.

Following the reaction, the crude product mixture contains the desired this compound, unreacted starting materials, and by-products. Purification is essential to isolate the compound with high purity. While the synthesis using octanoyl chloride and Na₂CO₃ can yield the product at 87% purity directly, further purification is often necessary for applications like peptide synthesis.

Flash column chromatography is a standard and widely used technique for the purification of organic compounds like protected amino acids. This method involves passing the crude product mixture through a column packed with a stationary phase, typically silica (B1680970) gel, and eluting with a carefully selected solvent system (mobile phase). The components of the mixture separate based on their differential adsorption to the silica, allowing for the isolation of the pure product. The selection of the eluent, often a gradient of polar and non-polar solvents like ethyl acetate (B1210297) and hexane, is optimized to achieve the best separation.

Advanced Applications in Peptide and Protein Engineering

Design and Synthesis of Functionalized Peptides and Lipopeptides

The introduction of lipid moieties, a process known as lipidation, is a key strategy in peptide drug development to enhance the therapeutic potential of peptides. nih.govcreative-peptides.com This modification can dramatically alter a peptide's physicochemical properties, leading to improved stability, bioavailability, and cellular uptake. lifetein.com

Strategies for Introducing Lipophilic Moieties into Peptide Scaffolds

The incorporation of fatty acids into peptide structures is a widely employed technique to modulate their biological activity. nih.gov The use of Fmoc-L-Lys(Octanoyl)-OH in solid-phase peptide synthesis (SPPS) is a primary method for achieving site-specific lipidation. researchgate.net This approach allows for the precise placement of the octanoyl group on the lysine (B10760008) side chain, offering control over the final lipopeptide's architecture.

Several strategies exist for introducing lipophilic moieties:

Solid-Phase Peptide Synthesis (SPPS): This is the most common method, utilizing amino acids with pre-attached lipid chains, such as this compound. researchgate.net The Fmoc group protects the alpha-amino group, allowing for sequential addition of amino acids to build the peptide chain. The octanoyl group on the lysine side chain remains intact throughout the synthesis.

N-terminal Acylation: Fatty acids can be attached to the N-terminus of a peptide. mdpi.com This is a straightforward method but may alter the peptide's interaction with its target if the N-terminus is critical for binding.

Enzymatic Ligation: Enzymes like N-myristoyl transferase (NMT) can be used to attach lipid chains to specific amino acid sequences, offering a high degree of specificity. nih.gov

The choice of lipidation strategy depends on the desired properties of the final lipopeptide. The length of the fatty acid chain is a critical factor, with longer chains generally leading to increased hydrophobicity and potentially stronger membrane interactions. nih.gov However, excessively long chains can lead to self-assembly and reduced bioavailability. mdpi.com

Engineering Peptides for Enhanced Biological Activity Studies

Lipidation is a powerful tool for engineering peptides with improved biological functions. nih.govbiochempeg.com The introduction of an octanoyl group via this compound can lead to several enhancements:

Increased Half-Life: Lipidated peptides can bind to serum albumin, a protein in the blood, which reduces their clearance by the kidneys and prolongs their circulation time. biochempeg.com

Enhanced Membrane Permeability: The lipophilic nature of the octanoyl chain facilitates the peptide's interaction with and penetration of cell membranes, which is crucial for reaching intracellular targets. lifetein.combiochempeg.com

Improved Potency: By increasing the local concentration of the peptide at the cell surface or within the membrane, lipidation can enhance its pharmacological potency. mdpi.combiochempeg.com

Modulation of Self-Assembly: Lipidated peptides can self-assemble into various nanostructures like micelles and fibrils, which can be harnessed for drug delivery applications. creative-peptides.comacs.org

Table 1: Impact of Lipidation on Peptide Properties

| Property | Effect of Lipidation | Reference |

| Solubility | Can be modulated for lipid environments. | lifetein.com |

| Stability | Increased resistance to enzymatic degradation. | lifetein.com |

| Cellular Uptake | Enhanced due to improved membrane interaction. | lifetein.com |

| Bioavailability | Generally improved. | lifetein.com |

| Half-life | Often prolonged through albumin binding. | biochempeg.com |

Research has shown that the position of the lipid chain within the peptide sequence can significantly impact its structure and activity. acs.org Therefore, the use of building blocks like this compound, which allow for precise placement of the lipid, is essential for structure-activity relationship (SAR) studies.

Bioconjugation Methodologies Utilizing this compound and its Analogs

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology. This compound and its analogs play a crucial role in these methodologies, enabling the creation of complex and functional biomolecular constructs.

Bioorthogonal Click Chemistry Applications (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition, Strain-Promoted Azide-Alkyne Cycloaddition via Azide-Modified Lysine)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are powerful bioorthogonal tools. springernature.com

To utilize these reactions, a peptide must first be functionalized with either an azide (B81097) or an alkyne group. This is where lysine analogs become invaluable. An amino acid like Fmoc-L-Lys(N₃)-OH can be incorporated into a peptide sequence during SPPS. chempep.com The azide group on the lysine side chain is stable throughout the synthesis and can later be "clicked" with a molecule containing a terminal alkyne.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable triazole linkage between an azide and a terminal alkyne. springernature.comresearchgate.net It is widely used for conjugating peptides to other molecules, such as fluorescent dyes for imaging or polymers for drug delivery. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it more suitable for applications in living cells. nih.gov It utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide. nih.gov

The combination of site-specific incorporation of an azide-modified lysine and subsequent click chemistry provides a robust and versatile platform for creating complex and functional biomolecules.

Creation of Hybrid Biomolecules for Research Probes and Systems

The methodologies described above—site-specific lipidation and bioorthogonal conjugation—are instrumental in the creation of sophisticated hybrid biomolecules for a wide range of research applications. lifetein.com

By combining the membrane-anchoring properties of the octanoyl group with the specific targeting of a peptide sequence and the reporter function of a fluorescent dye attached via click chemistry, researchers can design powerful molecular probes. These probes can be used to:

Study Protein-Protein Interactions: Lipidated and fluorescently labeled peptides can be used to investigate the interactions of proteins at or within the cell membrane.

Develop Drug Delivery Systems: The self-assembly properties of lipidated peptides can be exploited to create nanoparticles that encapsulate and deliver therapeutic agents. lifetein.com The surface of these nanoparticles can be further functionalized with targeting ligands using click chemistry.

Create Novel Biomaterials: The hierarchical self-assembly of lipid-peptide hybrids can be used to generate well-defined nanostructures for applications in tissue engineering and regenerative medicine. nih.gov

The ability to genetically encode the peptide portion and then post-translationally modify it with lipids and other functionalities opens up exciting possibilities for the de novo design of complex and functional biomaterials. nih.gov

Synthesis of Branched and Cyclic Peptide Architectures

The functionalization of lysine's side chain offers a versatile platform for creating complex peptide structures. The compound this compound, an Nα-Fmoc protected lysine with an eight-carbon lipid chain (octanoyl group) attached to its Nε-amine, is a key building block for introducing lipidation. While the octanoyl group itself is not a reactive handle for branching or cyclization, its incorporation into peptide sequences is critical for developing advanced architectures like lipidated multi-antigen peptides and cyclic structures, aiming to enhance their biological interactions and properties.

Preparation of Multi-Antigen Peptides (MAPs) and Templated Assembled Synthetic Peptides (TASPs)

Multi-Antigen Peptides (MAPs) are dendrimeric macromolecules designed to present multiple copies of a peptide antigen on a single molecule, thereby significantly enhancing immunogenicity without the need for a carrier protein. upf.edu The core of a MAP is typically constructed from a branching lysine matrix. qyaobio.com Similarly, Templated Assembled Synthetic Peptides (TASPs) utilize a template molecule to organize and present peptide epitopes in a defined three-dimensional arrangement. nih.gov

The synthesis of the branched core for these structures relies on lysine derivatives with an orthogonally protected side-chain amine. In Fmoc-based solid-phase peptide synthesis (SPPS), a common building block for this purpose is Nα-Fmoc-Nε-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH). qyaobio.compeptide.com During synthesis, both Fmoc groups are removed by piperidine (B6355638) treatment, exposing two amino groups (the α-amine of the last coupled residue and the ε-amine of the lysine) for the subsequent symmetrical attachment of two peptide chains, doubling the number of epitopes with each generation of the lysine core. qyaobio.com For more complex or asymmetrical designs (heteromeric MAPs), derivatives with fully orthogonal protecting groups like Mtt, ivDde, or Aloc are employed, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH. qyaobio.comnih.goviris-biotech.de The Mtt group, for instance, is stable to piperidine but can be selectively cleaved with dilute trifluoroacetic acid (TFA), allowing for the specific elaboration of one branch at a time. nih.gov

This compound is utilized in the synthesis of Lipidated MAPs. qyaobio.com In this context, its role is not to create the branches of the core matrix. Instead, it is incorporated as one of the amino acid residues within the antigenic peptide chains that are extended from the core. By including this lipidated amino acid, the final MAP construct gains a lipophilic character, which can enhance its interaction with cell membranes and improve its immunological profile. The synthesis is performed stepwise on a solid support, where the lysine core is first built using derivatives like Fmoc-Lys(Fmoc)-OH, followed by the sequential elongation of the peptide antigens, which can include this compound at a desired position. qyaobio.com

| Lysine Derivative | Side-Chain (Nε) Group | Cleavage Condition | Application in MAP/TASP Synthesis |

|---|---|---|---|

| Fmoc-Lys(Fmoc)-OH | Fmoc | 20% Piperidine in DMF | Core branching for homomeric (symmetrical) MAPs. qyaobio.compeptide.com |

| Fmoc-Lys(Mtt)-OH | Mtt (4-Methyltrityl) | 1-2% TFA in DCM | Core branching for heteromeric (asymmetrical) MAPs and TASPs. nih.goviris-biotech.de |

| Fmoc-Lys(ivDde)-OH | ivDde | 2% Hydrazine in DMF | Orthogonal branching for heteromeric MAPs. chempep.comsigmaaldrich.com |

| This compound | Octanoyl | Stable during synthesis | Incorporation into peptide arms to create lipidated MAPs. qyaobio.com |

In Situ Peptide Cyclization Strategies

Peptide cyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, enhanced stability against proteases, and improved bioavailability. In situ cyclization refers to the formation of the cyclic structure on the solid support, often concurrently with the final cleavage from the resin. This typically involves the use of amino acids with orthogonally protected side chains that can be deprotected and reacted to form a lactam bridge.

A common strategy involves creating a side-chain-to-side-chain lactam bridge between an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn). For this purpose, lysine derivatives with side-chain protecting groups that are orthogonal to the main Fmoc/tBu strategy are essential. For example, Fmoc-L-Lys(Mtt)-OH can be incorporated into a peptide sequence. iris-biotech.de After assembly of the linear peptide, the Mtt group can be selectively removed on-resin using dilute TFA, exposing the ε-amino group of lysine. nih.gov This free amine can then be coupled with the side-chain carboxyl group of a deprotected Asp or Glu residue to form the cyclic peptide. Other protecting groups like Ns (2-nitrobenzenesulfonyl) also enable such strategies. iris-biotech.de

The role of this compound in this context is not to participate in the cyclization reaction itself, as the octanoyl group is a stable acyl chain and not a protecting group. Instead, it is incorporated as a standard building block in the linear sequence of a peptide destined for cyclization. The final product is a lipidated cyclic peptide. The presence of the octanoyl tail can impart amphipathic properties to the cyclic peptide, potentially facilitating membrane translocation or specific interactions within a lipid bilayer environment. The synthesis would proceed by assembling the linear peptide, including this compound, followed by the selective deprotection and reaction of the side chains intended for cyclization, and finally, cleavage from the resin.

| Step | Action | Key Reagents/Compounds | Purpose |

|---|---|---|---|

| 1 | Linear Peptide Assembly | This compound, Fmoc-L-Lys(Mtt)-OH, Fmoc-Asp(O-2-PhiPr)-OH | Incorporate the lipid moiety and the amino acids for cyclization. sigmaaldrich.com |

| 2 | Selective Side-Chain Deprotection | 1-2% TFA in DCM (for Mtt); 2% Hydrazine (for ivDde) | Unmask the side-chain amino and carboxyl groups for lactamization. iris-biotech.desigmaaldrich.com |

| 3 | On-Resin Cyclization | Coupling reagents (e.g., HATU, HOBt) | Form the intramolecular lactam bridge. |

| 4 | Cleavage and Global Deprotection | TFA-based cleavage cocktail | Release the final lipidated, cyclic peptide from the solid support. |

Methodologies for Bicyclic Peptide Synthesis

Bicyclic peptides, which contain two macrocyclic rings, offer even greater conformational constraint and structural pre-organization than their monocyclic counterparts. This can result in exceptionally high binding affinity and specificity for biological targets. iris-biotech.de The synthesis of bicyclic peptides is a significant challenge that requires the use of multiple, mutually orthogonal protecting groups to direct the formation of two distinct intramolecular bridges in a controlled manner.

Synthetic strategies often rely on the chemoselective reactions of different amino acid side chains. For example, one ring can be formed via a disulfide bond between two cysteine residues, while the second ring is formed through a lactam bridge. Alternatively, building blocks that enable bioorthogonal click reactions can be used. iris-biotech.de The synthesis of a bicyclic peptide might involve incorporating two pairs of reactive residues, such as Fmoc-Cys(Trt)-OH for a disulfide bridge and a pair like Fmoc-Lys(Mtt)-OH and Fmoc-Asp(O-2-PhiPr)-OH for a lactam bridge. sigmaaldrich.com The orthogonal deprotection of these pairs one after the other allows for sequential, regioselective cyclization.

As with monocyclic peptides, this compound does not act as a cyclization node. Its function is to append a lipid tail onto the complex bicyclic scaffold. This lipidation can be a critical modification for modulating the pharmacokinetic properties of the peptide, enhancing its stability, or improving its potency. Research has shown that lipidated bicyclic peptide conjugates can exhibit superior activity compared to their non-lipidated versions. The incorporation of this compound during the solid-phase assembly of the linear precursor allows for the generation of a final bicyclic structure that possesses this fatty acid modification, combining the structural rigidity of the bicyclic core with the biophysical advantages conferred by the lipid chain.

Investigating Supramolecular Assembly and Soft Material Formation

Mechanisms of Self-Assembly of Fmoc-Amino Acid Derivatives

The self-assembly of Fmoc-amino acid derivatives is a spontaneous process where individual molecules arrange into stable, non-covalently bonded superstructures. beilstein-journals.org This phenomenon is governed by a delicate balance of various intermolecular forces. The process is often initiated by a trigger, such as a change in pH or solvent polarity, which alters the solubility and intermolecular interactions of the molecules, leading to aggregation and the formation of ordered materials. nih.govresearchgate.net

The formation and stability of supramolecular structures from Fmoc-amino acid derivatives are dictated by a symphony of non-covalent interactions. mdpi.commdpi.com The final architecture is the result of a precise equilibrium among these forces. mdpi.comsemanticscholar.org

Hydrogen Bonding: This is a critical directional force, particularly in the formation of one-dimensional structures. acs.org The amino acid backbone, with its amide and carboxylic acid groups, facilitates the formation of intermolecular hydrogen bonds, which can lead to the development of β-sheet-like arrangements, a common motif in peptide-based fibrillar structures. nih.govmdpi.com Studies comparing Fmoc-phenylalanine (Fmoc-Phe) with its peptoid analogue (which lacks the key hydrogen bond donor) have shown that hydrogen bonding is crucial for directing the growth of 1D fibrils, whereas its absence leads to 2D sheet-like structures. acs.org In some systems, hydrogen bonding has been identified as the primary driver for self-assembly into the fibrillar structures found in gels, even over the interactions between planar Fmoc groups. rsc.orgresearchgate.net

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups are prone to π-π stacking interactions, which are a major driving force for the aggregation of these molecules. nih.govacs.orgnih.gov This interaction involves the face-to-face stacking of the aromatic rings, contributing significantly to the stability of the assembled structures. acs.org The importance of π-π stacking has been demonstrated in experiments where its disruption by agents like tannic acid prevented the formation of assemblies, whereas the structures remained unaffected by the hydrogen bond breaker urea. rsc.org These stacking interactions, along with hydrophobic effects, often initiate the self-assembly process. nih.gov

Hydrophobic Effects: These interactions are fundamental to the self-assembly of amphiphilic molecules in aqueous environments. The large, nonpolar Fmoc group is inherently hydrophobic, and its tendency to minimize contact with water drives molecular aggregation. beilstein-journals.orgmdpi.com In the case of Fmoc-l-lys(octanoyl)-oh, the presence of the eight-carbon octanoyl chain dramatically increases the molecule's hydrophobicity. This aliphatic chain, along with the Fmoc group, will strongly favor sequestration from the aqueous phase, promoting robust self-assembly. The balance between the hydrophobic parts (Fmoc, octanoyl chain) and the hydrophilic parts (lysine's carboxyl and amino groups) is a key factor in obtaining self-assembled gels. nih.gov

Ionic and Electrostatic Interactions: The terminal carboxylic acid group of Fmoc-amino acids can be deprotonated to a carboxylate ion, depending on the pH of the solution. rsc.org This introduces negative charges and the potential for electrostatic repulsion or attraction. These forces play a significant role in modulating the assembly process. For instance, assembly is often triggered by a pH drop, which neutralizes the carboxylate groups, reduces electrostatic repulsion, and allows other forces like hydrogen bonding and π-π stacking to dominate. rsc.org Conversely, in multi-component systems, electrostatic attraction between oppositely charged molecules can be a primary driver for co-assembly. rsc.org

| Interaction Type | Description | Key Molecular Moieties Involved | Primary Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Amino acid backbone (-COOH, -NH-), polar side chains. mdpi.com | Directs the formation of ordered 1D structures like β-sheets, crucial for fiber elongation. nih.govacs.org |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Fluorenyl rings of the Fmoc group. nih.govacs.org | Major driving force for initial aggregation and stabilization of the core structure. acs.orgrsc.org |

| Hydrophobic Effects | Tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. | Fmoc group, nonpolar amino acid side chains (e.g., octanoyl chain). beilstein-journals.orgmdpi.com | Drives the initial collapse and aggregation of molecules to minimize contact with water. nih.gov |

| Ionic/Electrostatic Interactions | Attractive or repulsive forces between charged species. | Terminal carboxylate (-COO⁻), charged side chains (e.g., Lysine's ε-amino group). rsc.orgrsc.org | Modulates assembly based on pH and can drive co-assembly between oppositely charged molecules. rsc.orgrsc.org |

The self-assembly of Fmoc-amino acids is a hierarchical process, meaning that simple structures progressively organize into more complex ones. rsc.org

Primary Assembly: Individual molecules, driven by the interactions described above, first assemble into primary nanostructures. This initial step often involves the formation of β-sheet-like tapes or thin ribbons, stabilized by hydrogen bonding along the peptide backbone and π-π stacking of the Fmoc groups. nih.gov

Secondary Assembly: These primary structures then associate to form more complex, higher-order architectures. For example, flat ribbons can twist to form helical or twisted nanofibers to minimize exposure of their hydrophobic edges to water. Multiple thin fibrils can also bundle together to form thicker fibers or rods. researchgate.net

Tertiary Assembly (Network Formation): Finally, at a high enough concentration, these elongated nanofibers entangle and interact at junction points, creating a three-dimensional (3D) network that spans the entire volume of the solvent. researchgate.net This interconnected network is capable of immobilizing large amounts of solvent, leading to the formation of a soft, solid-like material known as a hydrogel. nih.govresearchgate.net The resulting morphology, whether it be fibers, ribbons, or tubes, is a direct consequence of the molecular design and the balance of non-covalent forces at play. rsc.org

Formation and Characterization of Low-Molecular-Weight Gelator (LMWG) Systems

Compounds like this compound are classified as low-molecular-weight gelators (LMWGs), which are small molecules (<3 kDa) capable of self-assembling in a solvent to form a 3D network that immobilizes the solvent, resulting in a gel. nih.govresearchgate.net Fmoc-amino acids are a prominent class of LMWGs, valued for their biocompatibility and the predictable self-assembly driven by the Fmoc group. nih.govnih.gov

The gelation process is typically triggered by a change in environmental conditions, such as a shift in pH or a change in solvent composition, that reduces the solubility of the LMWG and promotes aggregation. nih.gov The gelator molecules self-assemble into elongated fibrillar structures, often referred to as self-assembled fibrillar networks (SAFINs). psu.edu When the concentration of the LMWG is above its critical gelation concentration (CGC), these fibers entangle to form a sample-spanning network, leading to the entrapment of the solvent and the formation of a stable, soft solid material. nih.gov

The characterization of these LMWG systems involves a suite of techniques to probe both their macroscopic properties and their underlying microscopic structure:

Macroscopic Characterization: The most basic test for gel formation is the vial inversion test , where a stable gel will not flow under its own weight when inverted. nih.govRheology provides quantitative data on the mechanical properties of the gel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G''). A true gel exhibits solid-like behavior, with G' being significantly greater than G''. mdpi.comresearchgate.net

Microscopic and Morphological Characterization: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the 3D network structure and the morphology of the self-assembled fibers. nih.govnih.gov

Spectroscopic Characterization:

Fourier-Transform Infrared (FTIR) Spectroscopy is used to probe the hydrogen bonding interactions, often by observing shifts in the amide and carbonyl bond frequencies, which can confirm the formation of β-sheet-like structures. nih.gov

Circular Dichroism (CD) Spectroscopy provides information about the chiral arrangement of the molecules within the assemblies and can also detect the presence of secondary structures like β-sheets. nih.govrsc.org

Fluorescence Spectroscopy is often used to study the π-π stacking of the Fmoc groups. Changes in the fluorescence emission of the fluorenyl moiety upon aggregation can be used to determine the critical aggregation concentration. nih.gov

Enzyme-Responsive Hydrogel Systems

The self-assembly of this compound and its derivatives can be controlled by enzymatic reactions, leading to the formation of hydrogels in response to specific biological cues. This "smart" behavior is particularly valuable for applications in biomedicine.

A key strategy involves the enzymatic removal of a protecting group from a precursor molecule, which then triggers self-assembly and gelation. For instance, a phosphorylated derivative of an Fmoc-amino acid can be dephosphorylated by an enzyme like alkaline phosphatase. psu.edu The initial electrostatic repulsion of the negatively charged phosphate (B84403) groups prevents the molecules from aggregating. psu.edu Upon enzymatic removal of the phosphate, this repulsion is eliminated, allowing π-π stacking interactions between the Fmoc groups and hydrogen bonding to drive the formation of a fibrous network and subsequently a hydrogel. psu.edumdpi.com This approach has been demonstrated with Fmoc-tyrosine phosphate, where its dephosphorylation leads to hydrogel formation. psu.edumdpi.comacs.org

Proteases, enzymes that cleave peptide bonds, have also been utilized to control the gelation process. psu.edu A precursor molecule can be designed to be incapable of forming a hydrogel, but upon cleavage by a specific protease, it transforms into a gel-forming species. acs.org For example, a system was developed where a precursor remained in solution but formed a translucent gel after being treated with the protease thrombin. acs.org

Another innovative approach involves "reverse hydrolysis," where proteases are used to synthesize Fmoc-peptide hydrogelators from Fmoc-amino acid and dipeptide precursors. psu.edu The thermodynamic stabilization gained from the self-assembly of the resulting Fmoc-tripeptides drives the reaction forward, leading to the formation of supramolecular hydrogels. psu.edu

These enzyme-responsive systems demonstrate the potential for creating materials that can be formed in situ under specific physiological conditions, a desirable characteristic for applications such as tissue engineering and drug delivery.

Table 1: Examples of Enzyme-Responsive Hydrogel Systems

| Precursor/Components | Enzyme | Trigger Mechanism | Resulting Structure |

| Fmoc-tyrosine phosphate | Alkaline Phosphatase | Dephosphorylation | Hydrogel |

| Precursor peptide | Thrombin | Protease cleavage | Hydrogel |

| Fmoc-amino acids + dipeptides | Protease | Reverse hydrolysis | Supramolecular hydrogel |

Adaptable and Stimuli-Responsive Supramolecular Gels

Supramolecular gels derived from this compound and similar Fmoc-amino acid derivatives can be designed to respond to a variety of external stimuli beyond enzymatic activity. This adaptability makes them highly versatile "smart" materials. The non-covalent interactions that hold the gel network together, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, can be influenced by changes in the environment. researchgate.netnih.gov

One of the most common stimuli is temperature . Many supramolecular hydrogels exhibit thermo-reversible behavior, meaning they can transition between a gel and a sol (solution) state with changes in temperature. acs.orgnih.gov This is often due to the temperature-dependence of hydrophobic interactions and hydrogen bonding. acs.org For some systems, an increase in temperature can induce gelation, a behavior similar to that of lower critical solution temperature (LCST) polymers. acs.org

pH is another critical stimulus. acs.org The charge state of the carboxylic acid and amine groups on the amino acid backbone can be altered by changing the pH. This can disrupt or enhance the electrostatic interactions and hydrogen bonding that stabilize the gel network, leading to a gel-sol transition. acs.org For example, hydrogels based on L-lysine derivatives have been shown to form over a wide pH range. acs.org

The introduction of metal ions can also modulate the properties of these gels. Divalent cations like Ca²⁺ or Mg²⁺ can interact with the carboxylic acid groups of the gelator molecules, leading to changes in the morphology of the self-assembled nanofibers and potentially altering the gel's structure and stability. researchgate.net

Light has been explored as a stimulus to trigger hydrogel formation. acs.org By incorporating a photocleavable protecting group, the self-assembly process can be initiated by irradiation with light of a specific wavelength. iris-biotech.de For instance, a photocaged peptide was designed to remain unfolded and soluble until exposed to light, which then triggered its self-assembly into a gel. acs.org

Furthermore, the process of co-assembly , where two or more different Fmoc-amino acid derivatives are mixed, can lead to the formation of hydrogels with enhanced or novel properties. researchgate.netmdpi.com For example, co-assembling Fmoc-Leucine and Fmoc-Lysine results in the formation of twisted nanoribbons that entangle to form a hydrogel with broad-spectrum antimicrobial activity. researchgate.netresearchgate.net This approach allows for the fine-tuning of the gel's properties by varying the components and their ratios. mdpi.com

Table 2: Stimuli-Responsive Behavior of Supramolecular Gels

| Stimulus | Mechanism of Action | Example Effect |

| Temperature | Alters hydrophobic interactions and hydrogen bonding | Reversible gel-sol transition acs.orgnih.gov |

| pH | Changes the ionization state of functional groups | Gel formation or dissolution acs.org |

| Metal Ions | Coordinate with functional groups, altering fiber morphology | Transformation of nanofiber structure researchgate.net |

| Light | Cleavage of photosensitive groups to initiate assembly | Photo-induced gelation acs.org |

| Co-assembly | Combination of different gelators | Formation of hydrogels with tailored properties researchgate.netmdpi.comresearchgate.net |

Advanced Analytical and Characterization Methodologies in Research on Fmoc L Lys Octanoyl Oh

Spectroscopic Techniques for Molecular Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for probing the molecular structure and conformational behavior of Fmoc-L-Lys(Octanoyl)-OH. These techniques provide detailed insights into the atomic-level arrangement and the larger-scale structures that form through non-covalent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments in a suitable solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), allow for the precise assignment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum, characteristic signals confirm the presence of all key components of the molecule. The aromatic protons of the Fmoc group appear as a series of multiplets in the downfield region (typically ~7.3-7.9 ppm). The protons associated with the lysine (B10760008) backbone, including the α-proton and the protons of the side chain (β, γ, δ, ε), resonate at specific chemical shifts. The octanoyl chain protons present as a series of signals in the upfield region, with the terminal methyl group being the most shielded. The amide protons, one from the Fmoc-carbamate linkage and one from the octanoyl-amide linkage, are also clearly identifiable.

Key Research Findings from NMR:

In studies of self-assembled micelles or hydrogels in aqueous media (D₂O), significant broadening of proton signals originating from the hydrophobic Fmoc and octanoyl moieties is often observed. researchgate.net This is attributed to the reduced mobility and increased microviscosity within the core of the self-assembled structures. researchgate.net

The chemical shifts of amide protons can be sensitive to hydrogen bonding, providing clues about intermolecular interactions during self-assembly.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in DMSO-d₆

| Molecular Moiety | Proton Type | Expected Chemical Shift (ppm) |

|---|---|---|

| Fmoc Group | Aromatic (CH) | 7.60 - 7.90 |

| Aromatic (CH) | 7.30 - 7.45 | |

| CH, CH₂ | 4.20 - 4.40 | |

| Lysine Backbone | α-CH | ~4.00 |

| ε-CH₂ | ~3.00 | |

| β,γ,δ-CH₂ | 1.20 - 1.80 | |

| Octanoyl Chain | α-CH₂ | ~2.10 |

| β-CH₂ | ~1.50 | |

| (CH₂)₅ | 1.10 - 1.30 | |

| CH₃ | ~0.85 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral nature and secondary structure of molecules. It measures the differential absorption of left- and right-circularly polarized light. psu.edu For this compound, CD is particularly valuable for analyzing the conformational arrangements within self-assembled structures.

While a single molecule of this compound is chiral, its CD signal is typically weak. However, upon self-assembly into ordered structures like β-sheets or helical fibers, the chromophores (the Fmoc group and amide bonds) are held in a fixed, chiral orientation relative to each other. researchgate.net This results in characteristic CD signals that provide information about the secondary structure of the assembly. psu.edu

Key Research Findings from CD Spectroscopy:

The formation of β-sheet structures, common in the self-assembly of Fmoc-amino acids, typically gives rise to a strong negative band around 218 nm and a positive band near 195 nm in the CD spectrum. sandiego.edu

The aromatic Fmoc groups can also contribute to the CD spectrum in the near-UV region (around 260-320 nm). psu.edu Changes in these signals can indicate π-π stacking interactions between the fluorenyl rings, a key driving force for self-assembly. researchgate.net

Studies on similar Fmoc-lysine derivatives have demonstrated that the chirality of the starting amino acid (L- or D-lysine) dictates the handedness of the resulting self-assembled helical structures, which can be observed through their mirror-image CD spectra. researchgate.net

Fluorescence Spectroscopy for Self-Assembly Monitoring

The fluorenyl moiety of the Fmoc group is inherently fluorescent, making fluorescence spectroscopy an extremely sensitive tool for monitoring the self-assembly process of this compound. The fluorescence emission of the Fmoc group is highly sensitive to its local environment.

When the molecules are dissolved as monomers, the Fmoc groups are relatively isolated and exhibit a characteristic fluorescence emission spectrum. As the molecules self-assemble, the Fmoc groups are brought into close proximity, leading to π-π stacking. This aggregation can lead to changes in the fluorescence emission, such as a shift in the emission maximum or a change in fluorescence intensity.

Key Research Findings from Fluorescence Spectroscopy:

Aggregation-Induced Quenching (AIQ): In many cases, the close packing of Fmoc groups within the hydrophobic core of the self-assembled structure leads to a decrease in fluorescence intensity, a phenomenon known as aggregation-induced quenching. researchgate.net Monitoring this quenching effect can provide a real-time measure of the gelation or aggregation process. researchgate.net

Excimer Formation: In some instances, the stacked Fmoc groups can form an excited-state dimer (excimer), which results in a new, red-shifted emission band in the fluorescence spectrum. The appearance and growth of this excimer peak are direct evidence of π-π stacking.

The self-assembly of Fmoc-amino acids can be triggered by changes in pH or solvent polarity, and fluorescence spectroscopy can be used to track the kinetics of these transitions. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds within a molecule. It is an excellent technique for identifying functional groups and, crucially, for studying the intermolecular hydrogen bonding that stabilizes the self-assembled structures of this compound.

The key regions of interest in the FTIR spectrum are the amide I band (C=O stretching, ~1600-1700 cm⁻¹) and the N-H stretching band (~3200-3400 cm⁻¹). The exact frequencies of these bands are sensitive to the presence and nature of hydrogen bonds.

Key Research Findings from FTIR Spectroscopy:

In self-assembled hydrogels formed by Fmoc-amino acids, the amide I band often appears at a lower frequency (e.g., ~1620-1640 cm⁻¹) compared to the monomeric state. This shift is a hallmark of the formation of intermolecular hydrogen bonds characteristic of β-sheet structures.

A broad N-H stretching band around 3300 cm⁻¹ is also indicative of extensive hydrogen bonding between the amide groups of adjacent molecules, which is a primary stabilizing interaction in the fibrillar network of the hydrogel. researchgate.net

FTIR can confirm the interactions between different components in co-assembled systems, for instance, by observing shifts in the carbonyl and amide bands. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Bands for Analyzing this compound Self-Assembly

| Vibrational Mode | Typical Frequency (cm⁻¹) (Monomer) | Typical Frequency (cm⁻¹) (Self-Assembled) | Interpretation of Shift |

|---|---|---|---|

| N-H Stretch | ~3400 | ~3300 | Formation of intermolecular H-bonds |

| C=O Stretch (Carboxylic Acid) | ~1720 | ~1700 | H-bonding of the carboxyl group |

| Amide I (C=O Stretch) | ~1650-1670 | ~1620-1640 | Indicates β-sheet formation |

Chromatographic and Separation Methods for Purity and Isolation

Chromatographic techniques are essential for the purification of synthesized this compound and for the rigorous assessment of its purity, which is a critical parameter for reproducible self-assembly studies and peptide synthesis applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. wuxiapptec.comscispace.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the lipophilic nature of the molecule allows it to interact strongly with a nonpolar stationary phase (such as C18).

The analysis involves injecting a solution of the compound onto the column and eluting it with a gradient of a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid, TFA) and a less polar organic solvent (e.g., acetonitrile, ACN). The TFA acts as an ion-pairing agent to ensure sharp peak shapes. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the Fmoc group absorbs strongly (e.g., 265 or 301 nm).

Key Research Findings from HPLC:

Purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of >95% or even ≥98% as determined by HPLC. wuxiapptec.comsigmaaldrich.com

HPLC can effectively separate the final product from starting materials (e.g., Fmoc-L-lysine) or by-products from the synthesis.

The retention time in RP-HPLC is also a measure of the molecule's lipophilicity; this compound will have a longer retention time compared to a similar derivative with a shorter acyl chain. scispace.com

Table 3: Typical RP-HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Provides a nonpolar stationary phase for interaction. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | The polar component of the mobile phase; TFA aids in peak sharpness. |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | The nonpolar organic modifier; elutes the compound. |

| Gradient | Increasing percentage of Mobile Phase B over time | To effectively separate compounds with different polarities. |

| Detection | UV Absorbance at ~265 nm or ~301 nm | The Fmoc group has strong absorbance at these wavelengths. |

| Purity Standard | Typically ≥95% | A common quality standard for research-grade material. |

Mass Spectrometry (e.g., MALDI-TOF MS, LCMS) for Molecular Weight and Product Identification

Mass spectrometry stands as a fundamental tool for the verification of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are routinely employed to confirm its molecular weight and purity. The expected molecular weight of this compound is 494.62 g/mol , corresponding to its chemical formula, C₂₉H₃₈N₂O₅. iris-biotech.deiris-biotech.dewuxiapptec.com

In a typical workflow, LCMS would be used to separate the compound from any impurities or reactants from a synthesis mixture, with the subsequent mass analysis providing a precise mass-to-charge (m/z) ratio that confirms the product's identity. ambeed.com MALDI-TOF MS serves a similar purpose, particularly for pure samples, by providing a rapid and accurate molecular weight determination. nih.govnih.gov The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments can further validate the structure by identifying its constituent parts, such as the Fmoc group, the lysine backbone, and the octanoyl chain.

Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₉H₃₈N₂O₅ | iris-biotech.deiris-biotech.de |

| Molecular Weight | 494.62 g/mol | iris-biotech.dewuxiapptec.com |

| CAS Number | 1128181-16-7 | iris-biotech.deiris-biotech.de |

Microscopic Techniques for Supramolecular Morphology

The self-assembly of Fmoc-derivatized amino acids into higher-order structures is a key area of investigation. Microscopic techniques are indispensable for visualizing the resulting morphologies.

Scanning Electron Microscopy (SEM) for Nanofiber and Network Visualization

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of materials. In the context of this compound, SEM is critical for visualizing the morphology of supramolecular structures, such as hydrogels, that it may form. Based on studies of analogous Fmoc-amino acid derivatives, it is expected that this compound self-assembles into three-dimensional networks composed of entangled nanofibers. acs.org SEM analysis reveals the architecture of this network, including fiber dimensions, porosity, and the extent of fiber bundling. For instance, studies on similar Fmoc-functionalized lysine compounds have shown the formation of distinct fibrous morphologies which are crucial for the material's properties. researchgate.net This visualization is essential for correlating the microscopic structure with macroscopic properties, like gel strength and stability.

Rheological Studies for Characterizing Gel Properties

Rheology is the study of the flow and deformation of matter, providing critical insights into the mechanical properties of materials like hydrogels. tainstruments.com For hydrogels potentially formed by this compound, rheological studies are used to quantify their viscoelastic properties. Dynamic oscillatory rheology is a primary method, measuring the storage modulus (G′) and the loss modulus (G″). tainstruments.com

Storage Modulus (G′): Represents the elastic component and indicates the energy stored in the material during deformation. A high G' value is characteristic of a solid-like, stiff gel.

Loss Modulus (G″): Represents the viscous component and indicates the energy dissipated as heat.

A stable gel is identified when G′ is significantly higher than G″ and both moduli show weak dependence on frequency. Studies on hydrogels from related Fmoc-Lysine derivatives demonstrate that these materials can form thixotropic gels, which become fluid when sheared and recover their gel state upon resting. researchgate.net Rheological data provides quantitative measures of gel stiffness, stability over time, and response to external stress.

Typical Rheological Findings for Fmoc-Amino Acid Gels

| Parameter | Description | Significance |

|---|---|---|

| Storage Modulus (G') > Loss Modulus (G'') | The elastic character dominates over the viscous one. | Confirms the formation of a stable, solid-like gel network. tainstruments.com |

| Frequency Sweep | G' and G'' are measured across a range of frequencies. | Provides information on the relaxation dynamics and stability of the gel network over different time scales. mdpi.com |

| Strain Sweep | The response of the gel to increasing strain is measured. | Determines the linear viscoelastic region (LVR) and the yield point where the gel structure breaks down. tainstruments.com |

| Thixotropy Test | A three-step test involving rest, high shear, and rest. | Evaluates the ability of the gel to recover its structure after being subjected to high stress, a key property for injectable materials. researchgate.net |

Dynamic Light Scattering (DLS) for Supramolecular Assembly Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or molecules in suspension. horiba.com For this compound, DLS is employed to study the initial stages of self-assembly in solution, before the formation of a macroscopic gel. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov From these fluctuations, the hydrodynamic diameter of the assembling structures (e.g., micelles, vesicles, or small aggregates) can be calculated.

This information is crucial for understanding the mechanism of gelation, as it characterizes the primary building blocks that aggregate to form the final nanofiber network. researchgate.net For example, DLS studies on co-assembling systems of Fmoc-amino acids have successfully tracked changes in the hydrodynamic diameter as a function of component ratios, highlighting the interactions that lead to the formation of the gel network. researchgate.net

Computational and Theoretical Chemistry Approaches

Alongside experimental techniques, computational methods provide atomic-level insights into the driving forces and mechanisms of molecular organization.

Molecular Dynamics Simulations for Self-Assembly Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations can elucidate the complex process of self-assembly. By simulating the interactions between multiple molecules in a solvent, researchers can observe how they aggregate to form ordered structures. acs.org

These simulations are critical for understanding the specific roles of different non-covalent interactions:

π-π Stacking: Between the aromatic fluorenyl (Fmoc) groups. researchgate.net

Hydrogen Bonding: Between the amide and carboxylic acid functionalities. acs.org

Hydrophobic Interactions: Driven by the octanoyl aliphatic chain and parts of the Fmoc group.

Simulations of related Fmoc-dipeptides have revealed detailed self-assembly pathways, such as unique two-step assembly processes, and have helped to map the free energy landscapes of these interactions. researchgate.net Such theoretical approaches complement experimental data by providing a dynamic, molecular-level picture of how this compound molecules recognize each other and organize into functional supramolecular materials.

Force Field Optimization for Amino Acid Derivatives

The accurate in-silico representation of non-standard amino acid derivatives, such as this compound, through molecular dynamics (MD) simulations is critically dependent on the quality of the underlying force field. Standard force fields like AMBER and CHARMM are meticulously parameterized for the 20 canonical amino acids, but their direct application to modified residues, especially those with synthetic moieties like an octanoyl group, can lead to inaccurate simulations. The octanoyl group, a medium-chain fatty acid, introduces significant hydrophobicity and conformational flexibility not captured by default parameter sets. Therefore, specific optimization is required to properly model its behavior.

The process of force field optimization for a derivative like Nε-octanoyl-L-lysine involves the development of new parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, partial atomic charges) interactions. This is a multi-step process that typically leverages high-level quantum mechanical (QM) calculations as a benchmark. nih.govnih.gov

Parameterization Strategy:

A common strategy for parameterizing a novel residue involves breaking it down into smaller, representative model compounds. For this compound, the key modification is the octanoyl group attached to the lysine side-chain amine. A suitable model compound would be N-ethyl-octanamide, which represents the amide linkage and the aliphatic chain.

The primary steps for optimization include:

Partial Charge Derivation : Atomic partial charges are derived by fitting them to the electrostatic potential (ESP) calculated from QM methods. acs.org This ensures that the electrostatic interactions of the modified residue with its environment (e.g., water, other residues) are accurately represented. For lipidated residues, it is crucial to average these charges over multiple conformations to account for the tail's flexibility. nih.gov

Dihedral Parameter Optimization : The torsional parameters governing the rotation around chemical bonds are particularly important for capturing the conformational landscape of the flexible octanoyl chain. These are optimized by performing QM potential energy surface (PES) scans for each rotatable dihedral angle in the model compound. acs.org The resulting energy profiles are then used to fit the force field's dihedral term parameters. acs.org

Validation : Once parameterized, the new force field is validated by running MD simulations and comparing the results with experimental data or further QM calculations. nih.govresearchgate.net For instance, simulations of a peptide containing the modified lysine could be compared against NMR-derived structural restraints.

Several research efforts have focused on extending major force fields to include non-standard amino acids and post-translational modifications. The CHARMM General Force Field (CGenFF) provides a framework and tools for parameterizing small molecules and modified residues to be compatible with the main CHARMM protein force field. nih.govnih.govsilcsbio.com Similarly, the Amber force field family has tools like antechamber and paramfit designed to generate parameters for novel organic molecules, including modified amino acids. ambermd.orgfrontiersin.org These methodologies ensure that the new parameters are consistent with the development philosophy of the parent force field, allowing for the simulation of complex systems containing both standard and modified residues. nih.gov

The research findings indicate that specific parameterization is essential. For example, studies on lysine acetylation, which is chemically similar to octanoylation (an acylation), show that this modification significantly alters local charge distribution and hydrogen bonding patterns, impacting protein structure and aggregation. mdpi.comacs.org Without optimized parameters, these crucial effects would be missed in simulations.

Table 5.6.2-1: Representative Dihedral Angle Parameter Optimization

This table illustrates a hypothetical optimization for a key dihedral angle in the octanoyl side chain, comparing standard parameters from a general force field with newly optimized ones based on QM scans.

| Dihedral Angle (Atom Types) | Force Field | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

| C-C-C-C (Aliphatic Chain) | Standard GAFF | 0.156 | 3 | 0.0 |

| 0.250 | 2 | 180.0 | ||

| 0.200 | 1 | 180.0 | ||

| C-C-C-C (Aliphatic Chain) | Optimized | 0.161 | 3 | 0.0 |

| 0.225 | 2 | 180.0 | ||

| 0.195 | 1 | 180.0 | ||

| N-C-C-C (Lysine Side Chain) | Standard GAFF | 0.000 | 3 | 0.0 |

| 0.800 | 2 | 180.0 | ||

| N-C-C-C (Lysine Side Chain) | Optimized | 0.150 | 3 | 0.0 |

| 0.750 | 2 | 180.0 |

Note: This table is illustrative. Actual parameters would be derived from specific QM calculations for an appropriate model compound.

Structure Activity Relationship Sar Studies Enabled by Fmoc L Lys Octanoyl Oh Derivatives

Investigating the Impact of Lipidic Modifications on Peptide Function

The addition of lipid chains to peptides can significantly alter their pharmacokinetic and pharmacodynamic profiles. nih.gov Fmoc-L-Lys(Octanoyl)-OH is utilized in solid-phase peptide synthesis (SPPS) to introduce a lipidic tail, which can profoundly influence how the resulting lipopeptide behaves in a biological system. nih.goviris-biotech.de

One of the most significant effects of lipidation is the extension of a peptide's serum half-life. iris-biotech.de This is often achieved through the binding of the lipidated peptide to serum albumin, a major transport protein in the blood. iris-biotech.delookchem.com The octanoyl group of this compound provides a hydrophobic anchor that can interact with albumin, effectively creating a circulating reservoir of the peptide and protecting it from rapid clearance and enzymatic degradation. nih.goviris-biotech.de This strategy has been successfully employed in blockbuster drugs like Liraglutide and Semaglutide, which are analogs of glucagon-like peptide-1 (GLP-1) modified with fatty acids to prolong their action. iris-biotech.delookchem.com

| Modification Type | Example Moiety | Observed Effect on Peptide Function | Underlying Mechanism |

|---|---|---|---|

| N-Myristoylation | Myristic acid (C14) | Targets proteins to membranes. nih.gov | Irreversible attachment to N-terminal glycine, enhancing hydrophobicity. nih.gov |

| S-Palmitoylation | Palmitic acid (C16) | Reversible protein-membrane interactions, essential for signaling (e.g., Hh proteins). nih.gov | Reversible thioester bond with cysteine residues. nih.gov |

| Lysine (B10760008) Acylation | Octanoyl (C8), Palmitoyl (C16) | Increased serum half-life, improved in vivo performance. iris-biotech.de | Binding to serum albumin, reduced renal clearance. iris-biotech.delookchem.com |

| Dual Lipidation | N-palmitoylation and C-terminal cholesterol | Essential for signaling activity and function of Hedgehog (Hh) proteins. nih.gov | Specific enzymatic modifications at both ends of the protein. nih.gov |

Correlating Molecular Structure with Supramolecular Assembly Characteristics

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as nanofibers, nanoribbons, and hydrogels. researchgate.netmdpi.com This assembly is primarily driven by a combination of non-covalent interactions: π-π stacking between the aromatic fluorenyl groups of the Fmoc moiety and hydrogen bonding between the peptide backbones. researchgate.net The introduction of a lipidic chain, as in this compound, adds another critical dimension to this process: hydrophobic interactions.

The octanoyl chain is a nonpolar, hydrophobic tail. When peptides incorporating this building block are placed in an aqueous environment, these lipid chains tend to segregate away from water, driving the molecules to aggregate and form higher-order structures. researchgate.net The final architecture of the supramolecular assembly is thus a delicate balance between the π-π stacking of the Fmoc groups, hydrogen bonding, and the hydrophobic forces exerted by the octanoyl chains.

By systematically varying the lipid component, researchers can correlate the molecular structure of the building block with the resulting material's properties. For instance, modifying the length or polarity of the acyl chain attached to the lysine can alter the morphology and stability of the resulting nanofibers or the mechanical properties of the hydrogel. acs.org Studies on similar Fmoc-amino acid derivatives have shown that even subtle changes, like the position of a halogen atom on an aromatic ring, can significantly affect the rate of self-assembly and the rigidity of the resulting hydrogel. acs.org The self-assembly of this compound derivatives can therefore be tuned to create bespoke biomaterials with specific properties for applications in tissue engineering and drug delivery.

| Fmoc-Amino Acid Derivative | Key Driving Interactions | Resulting Supramolecular Structure |

|---|---|---|

| Fmoc-Phenylalanine (Fmoc-Phe) | π-π stacking, Hydrophobic effect researchgate.net | Nanofibers, Hydrogel researchgate.net |

| Fmoc-Tyrosine (Fmoc-Tyr) | π-π stacking, Hydrogen bonding mdpi.com | Stable hydrogel with fibrous structures mdpi.com |

| Fmoc-Lysine (Fmoc-Lys) | π-π stacking, Electrostatic interactions, Hydrogen bonding acs.org | Component of mixed hydrogels for cell scaffolding acs.org |

| This compound | π-π stacking, Hydrophobic interactions (octanoyl chain), Hydrogen bonding | Predicted to form nanofibers and hydrogels |

Exploring the Role of Side-Chain Length and Polarity in Bioactive Analogs

The octanoyl group in this compound represents a specific choice of side-chain length and polarity. However, the principles of solid-phase peptide synthesis allow for the easy substitution of this building block with other Fmoc-Lys derivatives carrying acyl chains of varying lengths (e.g., acetyl, lauroyl, palmitoyl). This flexibility is central to SAR studies aimed at optimizing the bioactivity of a peptide.

Research on GLP-1 analogs has demonstrated the critical importance of the lipid side-chain length. lookchem.com In these studies, GLP-1 was derivatized with fatty acids of different lengths attached to a lysine residue. The results showed a clear relationship between the chain length and the peptide's potency and duration of action. While derivatization with fatty acids up to 16 carbons (palmitic acid) yielded potent and long-acting compounds, further increases in length or the addition of a second fatty acid chain led to a significant loss of potency. lookchem.com This suggests an optimal range for the length and hydrophobicity of the lipid moiety that maximizes beneficial binding to albumin without hindering the peptide's ability to bind to its target receptor. lookchem.com

Therefore, using a series of Fmoc-Lys(acyl)-OH building blocks, including this compound, allows scientists to fine-tune the bioactivity of a peptide analog. By comparing the effects of a C8 chain (octanoyl) with a C2 chain (acetyl) or a C16 chain (palmitoyl), researchers can determine the precise structural requirements for optimal therapeutic efficacy, balancing factors like receptor affinity, albumin binding, and solubility. lookchem.comscispace.com

| Acyl Chain Length | Example Fatty Acid | Effect on GLP-1 Receptor Potency | Effect on Duration of Action |

|---|---|---|---|

| < C12 | Octanoic Acid (C8) | Potency generally maintained lookchem.com | Moderate protraction of action lookchem.com |

| C12 - C16 | Myristic Acid (C14), Palmitic Acid (C16) | High potency maintained lookchem.com | Significantly protracted action, suitable for once-daily administration lookchem.com |

| > C16 | Stearic Acid (C18) | Potency may decrease lookchem.com | Very long duration, but potential for reduced activity lookchem.com |

| Dual Acylation | Two fatty acid chains | Considerable loss of potency lookchem.com | Not specified due to low potency lookchem.com |

Future Research Directions and Emerging Paradigms

Development of Novel Protecting Group Strategies for Enhanced Synthetic Control

The synthesis of complex lipopeptides often requires a delicate orchestration of protecting groups to ensure regioselectivity and to prevent unwanted side reactions. While the Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, future research will likely focus on the development of novel protecting group strategies to further enhance synthetic control, particularly in the construction of highly elaborate lipopeptide architectures. jocpr.com

One promising avenue is the exploration of orthogonal protecting groups that can be removed under highly specific and mild conditions, independent of the Fmoc group and other common protecting groups. ub.edu This would enable the selective modification of different parts of a lipopeptide molecule, facilitating the synthesis of branched, cyclic, and other complex topologies. For instance, the development of photolabile or enzyme-cleavable protecting groups compatible with the lipophilic nature of Fmoc-L-lys(octanoyl)-oh could open up new possibilities for creating spatially and temporally controlled molecular systems.

Another area of active investigation is the development of "self-cleaving" protecting groups that can be removed in situ under specific reaction conditions, thereby streamlining the synthetic process and minimizing the need for additional deprotection steps. The design of such groups, tailored to the unique chemical environment of lipopeptides, could significantly improve the efficiency and cost-effectiveness of their synthesis.

| Protecting Group Class | Cleavage Condition | Potential Application in Lipopeptide Synthesis |

| Photolabile Groups (e.g., Nvoc) | UV Light (e.g., 350 nm) | Spatiotemporal control of deprotection for surface patterning or localized ligand presentation. scientificlabs.ie |

| Enzyme-Labile Groups | Specific Enzymes | Biocatalytic deprotection under mild, physiological conditions for applications in biological systems. |

| Orthogonally Cleavable Groups | Specific Chemical Reagents | Sequential deprotection for the synthesis of complex, multifunctional lipopeptide architectures. ub.edu |

Advancements in Automated Synthesis of Complex Lipopeptide Architectures

The demand for synthetic lipopeptides in various research and development areas is driving the need for more efficient and automated synthetic methods. While automated solid-phase peptide synthesis is well-established for linear peptides, the synthesis of more complex lipopeptide architectures, such as those incorporating this compound, presents unique challenges. Future research will focus on overcoming these hurdles to enable the rapid and reliable automated synthesis of diverse lipopeptide libraries.

A key area of development will be the optimization of robotic platforms and fluidic systems to handle the often poor solubility of lipophilic building blocks and intermediates. This may involve the use of novel solvent systems, elevated temperatures, or specialized reactor designs to ensure efficient coupling and deprotection steps. Furthermore, the integration of real-time monitoring techniques, such as in-line mass spectrometry or spectroscopic methods, could provide valuable feedback for process optimization and quality control during automated synthesis.

The development of sophisticated software and algorithms will also be crucial for the automated design and synthesis of complex lipopeptides. These tools could assist in the selection of optimal building blocks, coupling reagents, and reaction conditions, as well as in the prediction of potential synthetic difficulties. Ultimately, the goal is to create fully automated platforms that can translate a desired lipopeptide sequence into a purified product with minimal human intervention, thereby accelerating the discovery and development of new lipopeptide-based materials and therapeutics. sciengine.com

| Challenge in Automated Lipopeptide Synthesis | Potential Solution | Expected Outcome |

| Poor solubility of lipophilic reagents | Novel solvent systems, elevated temperatures | Improved reaction efficiency and product purity. |